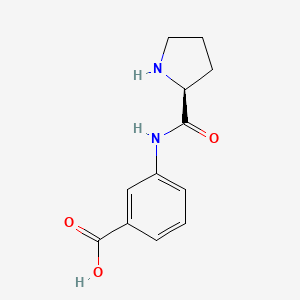

3-(Prolylamino)benzoic acid

Übersicht

Beschreibung

An impurity of Ertapenem. Ertapenem is a carbapenem antibiotic.

Wirkmechanismus

Target of Action

It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring, a key component of this compound, is associated with bioactive molecules with target selectivity .

Mode of Action

It’s known that benzylic positions, such as the one in this compound, are susceptible to reactions like free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It’s known that reactions at the benzylic position can lead to various changes in the molecule, potentially affecting different biochemical pathways .

Pharmacokinetics

It’s known that benzoic acid, a component of this compound, is conjugated to glycine in the liver and excreted as hippuric acid . This could potentially influence the bioavailability of the compound.

Result of Action

It’s known that the reduction of atoms in a high oxidation state, such as those in this compound, can convert electron-withdrawing functions into electron-donating amino and alkyl groups . This could potentially result in various molecular and cellular effects.

Action Environment

It’s known that the reactivity of benzylic halides, which could be a potential derivative of this compound, can be influenced by the adjacent aromatic ring .

Biologische Aktivität

3-(Prolylamino)benzoic acid, a compound with the CAS number 724700-26-9, has garnered attention in recent years due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid backbone with a prolyl amino group attached. Its molecular formula is C10H12N2O2, and it has a molecular weight of approximately 192.22 g/mol. The compound's structure is pivotal in determining its biological activity and interaction with various biological targets.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit aldo-keto reductases (AKR), particularly AKR1C3, which plays a role in steroid metabolism and cancer progression. The inhibition of these enzymes can lead to reduced androgen biosynthesis, making it a potential candidate for prostate cancer treatment .

- Protein Degradation Pathways : Studies suggest that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and protein turnover, indicating that this compound may have implications in aging and neurodegenerative diseases .

Anticancer Potential

Several studies have explored the anticancer properties of this compound:

- In Vitro Studies : In vitro assays have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia) cells. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50% .

- Mechanistic Insights : The mechanism behind its anticancer activity may involve the induction of apoptosis through the activation of caspases or modulation of cell cycle regulators. Specific analogs have been shown to enhance proteasomal activity, contributing to their anticancer effects.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties:

- Bacterial Inhibition : Some derivatives have shown promising results against bacterial strains such as Staphylococcus aureus. The mechanism appears to involve membrane permeabilization, leading to bacterial cell death .

- Fungal Activity : Limited studies suggest that similar compounds may exhibit antifungal properties, although more research is needed to establish efficacy and mechanisms.

Table 1: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The potential pharmaceutical applications of 3-(Prolylamino)benzoic acid include:

- Anticancer Activity : Preliminary studies suggest that derivatives of benzoic acids, including this compound, may exhibit anticancer properties. For instance, analogs have shown effectiveness against various cancer cell lines, indicating a possible role in cancer therapy .

- Inhibition of Enzymatic Activity : Research has demonstrated that certain substituted benzoic acids can inhibit key enzymes involved in steroid metabolism, such as aldo-keto reductase 1C3 (AKR1C3), which is implicated in castrate-resistant prostate cancer. This suggests that this compound could be developed as a selective inhibitor for therapeutic applications .

- Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects. Similar compounds have been shown to possess significant antibacterial activity, which could be extrapolated to this compound pending further research .

Biochemical Applications

The unique structure of this compound allows it to interact with biological systems in various ways:

- Bioisosterism : The compound can serve as a bioisostere for amide bonds in drug design, potentially enhancing the pharmacological profiles of existing drugs. This strategy has been successfully employed in the development of new therapeutic agents .

- Peptide Synthesis : Due to its amino group, this compound can be utilized in peptide synthesis, facilitating the creation of novel peptides with desired biological activities. This application is particularly relevant in the development of peptide-based drugs .

Synthetic Routes

Several synthetic methodologies have been explored for the production of this compound:

- Direct Amination : The compound can be synthesized through direct amination of benzoic acid derivatives with proline or proline derivatives under specific conditions.

- Coupling Reactions : Another approach involves coupling reactions between activated benzoic acids and prolyl amines, utilizing coupling agents to enhance yield and purity.

These methods highlight its accessibility for synthetic chemists and underscore its potential for further development into pharmaceutical agents .

Case Study 1: Antitumor Activity

A study investigated the anticancer properties of various benzoic acid derivatives, including those similar to this compound. The results indicated significant inhibition of tumor growth in vivo when tested on human epidermoid carcinoma models. This suggests that compounds with similar structures might hold promise as effective anticancer agents .

Case Study 2: Enzyme Inhibition

Research conducted on substituted benzoic acids revealed that specific modifications could lead to potent inhibitors of AKR1C3. Compounds exhibiting nanomolar affinity were identified, suggesting that this compound could be further investigated for its inhibitory effects on this enzyme, potentially aiding in the treatment of hormone-dependent cancers .

Eigenschaften

IUPAC Name |

3-[[(2S)-pyrrolidine-2-carbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(10-5-2-6-13-10)14-9-4-1-3-8(7-9)12(16)17/h1,3-4,7,10,13H,2,5-6H2,(H,14,15)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZQASVDGDUUMS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.